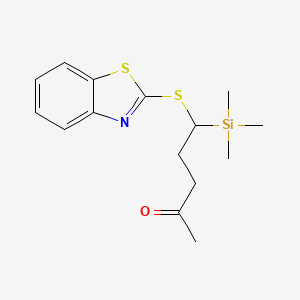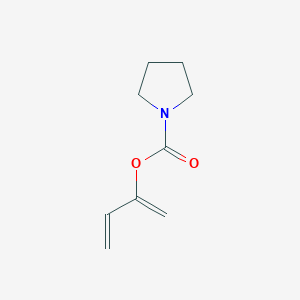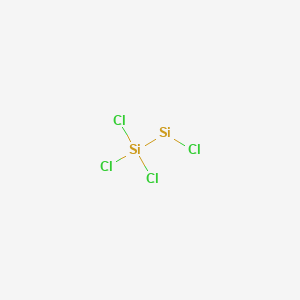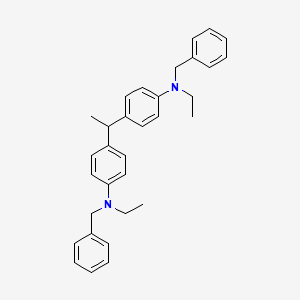
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- is a synthetic organic compound that features a unique combination of functional groups, including a pentanone backbone, a benzothiazolylthio moiety, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One possible route could involve the initial formation of the pentanone backbone, followed by the introduction of the benzothiazolylthio group through a nucleophilic substitution reaction. The final step might involve the addition of the trimethylsilyl group using a silylation reagent under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of alcohols or thiols.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- would involve its interaction with molecular targets through its functional groups. The benzothiazolylthio moiety might interact with biological receptors or enzymes, while the trimethylsilyl group could influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone, 5-(benzothiazolylthio)-: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
2-Pentanone, 5-(trimethylsilyl)-: Lacks the benzothiazolylthio group, resulting in different chemical properties.
Benzothiazole derivatives: Compounds with similar benzothiazolyl groups but different backbones.
Propriétés
Numéro CAS |
106296-65-5 |
|---|---|
Formule moléculaire |
C15H21NOS2Si |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
5-(1,3-benzothiazol-2-ylsulfanyl)-5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C15H21NOS2Si/c1-11(17)9-10-14(20(2,3)4)19-15-16-12-7-5-6-8-13(12)18-15/h5-8,14H,9-10H2,1-4H3 |
Clé InChI |
KCRFCMVLDPBOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC([Si](C)(C)C)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)



![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)




